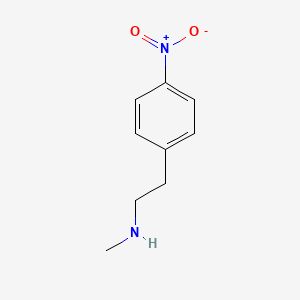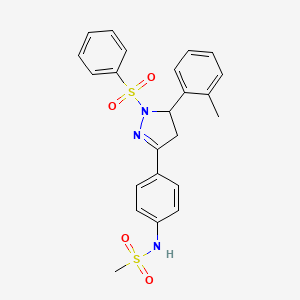
3-Methyl-1-benzofuran-5-amine
概要
説明
3-Methyl-1-benzofuran-5-amine is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be obtained through synthetic reactions . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The chemical structure of this compound is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .Physical and Chemical Properties Analysis
The molecular weight of this compound is 132.1592 . The IUPAC Standard InChI is InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8 (7)9/h2-6H,1H3 .科学的研究の応用
Natural Source and Bioactivity
Benzofuran compounds are ubiquitous in nature and exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The interest in benzofuran derivatives in chemical and pharmaceutical research is largely due to these activities, positioning them as potential natural drug lead compounds. For instance, novel benzofuran compounds have shown promise in treating hepatitis C and in serving as anticancer agents. This implies that 3-Methyl-1-benzofuran-5-amine could have similar applications in developing therapeutic drugs or in research aimed at understanding these biological activities (Yu-hang Miao et al., 2019).
Antimicrobial Applications
The antimicrobial potential of benzofuran derivatives is a significant area of study, given the global challenge of antibiotic resistance. Some benzofuran derivatives, including those structurally related to this compound, have been identified as effective against various microbial threats. This includes promising activity against bacteria (both Gram-positive and Gram-negative) and fungi, suggesting potential use in developing new antimicrobial agents. The unique structural features of benzofuran compounds contribute to their consideration as privileged structures in drug discovery, particularly in the search for efficient antimicrobial candidates (Asha Hiremathad et al., 2015).
Synthesis and Chemical Research
The synthesis of benzofuran derivatives, including this compound, is of great interest due to the complex structures and potential applications of these compounds. Recent advancements in synthetic methods have facilitated the construction of diverse benzofuran rings, which are crucial for exploring their biological activities and potential applications further. For example, a unique free radical cyclization cascade has enabled the synthesis of complex benzofuran derivatives, which could be leveraged for synthesizing this compound derivatives for various scientific research applications (Yu-hang Miao et al., 2019).
作用機序
Target of Action
3-Methyl-1-benzofuran-5-amine is a derivative of benzofuran, a class of compounds that have been found to exhibit a wide range of biological and pharmacological activities Benzofuran derivatives have been shown to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
It is known that benzofuran derivatives can stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that this compound may interact with its targets in a similar manner, leading to changes in neurotransmitter release and neuronal activity.
Pharmacokinetics
It has been noted that one of the targets achieved with most of the recent compounds, including benzofuran derivatives, is improved bioavailability, allowing for once-daily dosing .
Safety and Hazards
将来の方向性
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The main aim of future research is to highlight and discuss the contribution of benzofuran derivatives as anticancer agents by considering and discussing the chemical structure of different compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
生化学分析
Biochemical Properties
3-Methyl-1-benzofuran-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between this compound and Src kinase may lead to the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, benzofuran compounds have been found to interact with monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters . These interactions can influence neurotransmitter levels and signaling in the brain.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells . This compound can also affect cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in metabolic flux and changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules. These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-tumor activity and modulation of neurotransmitter levels . At high doses, it can cause toxic or adverse effects, including neurotoxicity and cardiotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzofuran derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, monoamine transporters can mediate the uptake of benzofuran derivatives into neurons, affecting neurotransmitter levels and signaling. Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, benzofuran derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-methyl-1-benzofuran-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUXPIPZLCHAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


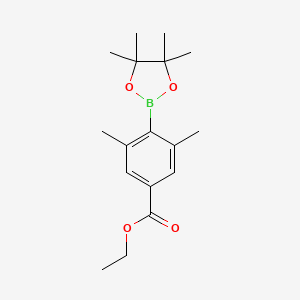
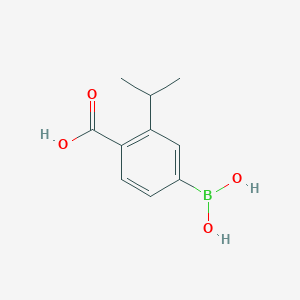

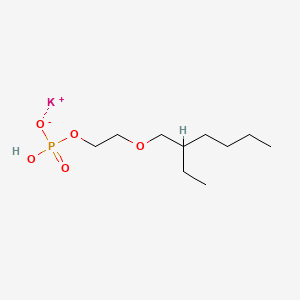
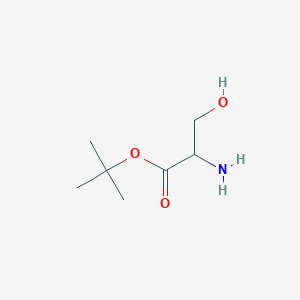
![methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B3288298.png)
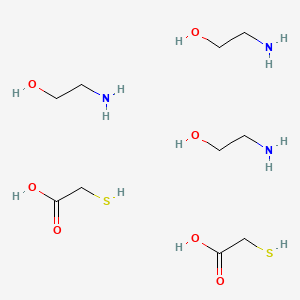
![N-{3-[5-(3-nitrophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3288309.png)

![1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3288318.png)
